A Comprehensive Structural Analysis of 2-(1H-pyrrol-1-ylmethyl)pyridine
A Comprehensive Structural Analysis of 2-(1H-pyrrol-1-ylmethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its nature as a versatile bidentate ligand. Its structure, featuring a pyridine ring linked to a pyrrole ring via a methylene bridge, allows for the formation of stable complexes with various metal ions. The precise and unambiguous determination of its molecular structure is a prerequisite for any application, from fundamental coordination chemistry to the development of novel therapeutic agents. This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine, emphasizing the synergy between different analytical methods. We detail field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction, explaining the causality behind experimental choices and the logic of data interpretation. This integrated approach ensures a self-validating system for structural confirmation, meeting the rigorous standards required for research and development.
Introduction
Overview of 2-(1H-pyrrol-1-ylmethyl)pyridine
2-(1H-pyrrol-1-ylmethyl)pyridine is a bicyclic aromatic compound featuring two distinct nitrogen-containing heterocyclic moieties: a pyridine ring and a pyrrole ring. These rings are covalently linked by a flexible methylene (-CH₂) group attached to the pyrrole nitrogen and the C2 position of the pyridine ring. This specific arrangement, particularly the spatial orientation of the two nitrogen atoms, makes it an effective chelating agent for transition metals. Its derivatives are explored for their potential in catalysis, molecular sensing, and as pharmacophores in drug design.
The Imperative for Rigorous Structural Elucidation
In the context of drug development and materials science, absolute certainty of a molecule's structure is non-negotiable. An incomplete or erroneous structural assignment can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development pipelines. Rigorous characterization validates the synthetic route, confirms purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide outlines a logical and synergistic workflow of modern analytical techniques to provide an unambiguous structural proof.[1][2][3]
Foundational Physicochemical Properties
Before delving into complex spectroscopic analysis, establishing the foundational properties of the molecule is a critical first step. These computed and experimental values provide the initial parameters for subsequent analyses.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | (Calculated) |
| Molecular Weight | 158.20 g/mol | PubChem CID: 80123[4] |
| IUPAC Name | 2-((1H-pyrrol-1-yl)methyl)pyridine | (Standard) |
| Monoisotopic Mass | 158.0844 g/mol | PubChem CID: 80123[4] |
Integrated Spectroscopic Analysis Workflow
No single technique can provide a complete structural picture. The most robust approach relies on the convergence of data from multiple orthogonal techniques. Each method interrogates a different aspect of the molecule, and together, they build a self-validating structural proof.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Ion
4.1 Principle & Justification Mass spectrometry is the first line of analytical attack post-synthesis. Its primary role is to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight. High-resolution mass spectrometry (HRMS) is essential as it provides the exact mass with sufficient precision to allow for the determination of the elemental formula, distinguishing it from other potential isomers or impurities.
Causality: We choose Electrospray Ionization (ESI) because it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for unambiguously identifying the parent molecule. A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy.
4.2 Recommended Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: Determine the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition.
4.3 Data Interpretation
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Expected Result: The primary observation should be an intense signal corresponding to the protonated molecule, [C₁₀H₁₀N₂ + H]⁺.
-
Fragmentation: While ESI is soft, some in-source fragmentation may occur. Key expected fragments could arise from the cleavage of the C-N bond of the methylene bridge, leading to ions corresponding to the pyridylmethyl cation (m/z 92.05) or the pyrrole moiety.
Table 1: High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|
| [M+H]⁺ (C₁₀H₁₁N₂⁺) | 159.0917 | 159.0915 ± 0.0005 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
5.1 Principle & Justification Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds within the molecule. It is a rapid and effective method for confirming the presence of key functional groups and the aromatic nature of the heterocyclic rings.
Causality: We choose the Attenuated Total Reflectance (ATR) technique because it requires no sample preparation (unlike KBr pellets) and provides a high-quality spectrum from a tiny amount of solid or liquid sample, making it highly efficient.
5.2 Recommended Protocol: ATR-FTIR
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Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the purified solid compound directly onto the ATR crystal and apply pressure to ensure good contact.
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Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
5.3 Data Interpretation The IR spectrum will be a composite of the vibrations from the pyridine, pyrrole, and methylene components.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H stretches from both pyridine and pyrrole rings. |
| 2950-2850 | C-H Stretch (sp³) | Asymmetric and symmetric stretches of the -CH₂- bridge. |
| ~1600, ~1580 | C=C / C=N Stretch | Aromatic ring skeletal vibrations, characteristic of the pyridine ring. |
| ~1500, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations from the pyrrole ring. |
| ~750-700 | C-H Bend | Out-of-plane C-H bending, indicative of substitution patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
6.1 Principle & Justification NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C spectra, a complete structural map can be assembled.
Causality: A high-field spectrometer (≥400 MHz for ¹H) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region. Two-dimensional (2D) experiments like COSY and HSQC are not optional; they are required to unambiguously assign which proton is connected to which carbon and which protons are coupled to each other, removing any guesswork.
6.2 ¹H NMR Analysis Protocol
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquisition: Record the spectrum at a regulated temperature (e.g., 298 K). Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-10 ppm, and a standard pulse sequence.
6.3 Predicted ¹H and ¹³C NMR Data and Interpretation The key diagnostic signal in the ¹H NMR spectrum is the singlet for the methylene bridge protons, which confirms the linker between the two rings. The distinct patterns of the pyrrole and pyridine protons confirm their respective structures and substitution.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃) | Atom Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | :--- | | Pyridine Ring | | H-6 | ~8.5 | d | 1H | ~149 | | H-4 | ~7.6 | t | 1H | ~136 | | H-3 | ~7.2 | d | 1H | ~121 | | H-5 | ~7.1 | t | 1H | ~122 | | C-2 | - | - | - | ~155 | | Methylene Bridge | | -CH₂- | ~5.3 | s | 2H | ~52 | | Pyrrole Ring | | H-2', H-5' | ~6.7 | t | 2H | ~121 | | H-3', H-4' | ~6.2 | t | 2H | ~108 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicities are simplified (d=doublet, t=triplet, s=singlet).
6.4 Advanced 2D NMR for Unambiguous Assignment To confirm the assignments in Table 3, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are mandatory.
Caption: Key 2D NMR correlations for structural validation.
Single-Crystal X-ray Diffraction: The Absolute 3D Structure
7.1 Principle & Justification While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state. It yields precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and understanding crystal packing.
7.2 Protocol for Crystal Growth & Data Collection
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Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane). The process may take several days to weeks.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELX).[5]
7.3 Expected Structural Parameters Based on structurally similar compounds, the two heterocyclic rings are not expected to be perfectly coplanar due to the flexibility of the methylene linker.[5][6][7] The analysis will reveal the precise dihedral angle between the mean planes of the pyridine and pyrrole rings.
Table 4: Representative Expected Bond Lengths and Angles
| Parameter | Expected Value (Å or °) |
|---|---|
| C(sp³)-N(pyrrole) Bond Length | ~1.46 Å |
| C(sp³)-C(pyridine) Bond Length | ~1.51 Å |
| C-N-C Angle in Pyrrole Ring | ~108-110° |
| C-N-C Angle in Pyridine Ring | ~117-119° |
| Pyridine-CH₂-Pyrrole Dihedral Angle | Variable (likely non-planar) |
Conclusion: A Self-Validating Analytical Framework
The structural elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine is achieved not by a single measurement, but by the powerful synergy of multiple analytical techniques. Mass spectrometry confirms the elemental composition. IR spectroscopy verifies the presence of the core functional groups. An exhaustive NMR analysis (¹H, ¹³C, COSY, and HSQC) maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate proof of the three-dimensional structure. Each technique cross-validates the others, creating a robust and self-consistent dataset that confirms the molecular structure with the highest degree of scientific certainty. This integrated workflow represents the gold standard for chemical characterization in a regulated and research-intensive environment.
References
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]
-
MDPI. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine monohydrate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Available at: [Link]
-
Jordan Journal of Pharmaceutical Sciences. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Available at: [Link]
-
Universidade Estadual de Campinas. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)pyridine. Available at: [Link]
-
American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available at: [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Available at: [Link]
-
IOP Publishing. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 3. prp.unicamp.br [prp.unicamp.br]
- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
